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Compound of Interest

Compound Name: 5-Fluoroquinazolin-4-amine

Cat. No.: B1269549 Get Quote

Spectroscopic Analysis of 5-Fluoroquinazolin-4-
amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-
Fluoroquinazolin-4-amine, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide leverages data from structurally similar compounds and fundamental

spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 5-Fluoroquinazolin-4-
amine. These predictions are based on established chemical shift ranges, characteristic

infrared absorption frequencies, and common fragmentation patterns for analogous chemical

structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.5 s - H2

~7.8 dd J = 8.5, 5.0 Hz H8

~7.6 m - H7

~7.4 t J = 8.5 Hz H6

~7.0 br s - -NH₂

Note: The chemical shifts are approximate. The protons of the amine group are expected to be

broad and may exchange with residual water in the solvent. A through-space coupling between

the N-H protons and the fluorine at position 5 might be observed.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~160 (d, J ≈ 250 Hz) C5

~155 C4

~152 C2

~148 (d, J ≈ 10 Hz) C8a

~135 C7

~125 (d, J ≈ 5 Hz) C6

~118 (d, J ≈ 20 Hz) C4a

~115 C8

Note: Carbon signals will be split by the fluorine atom (¹³C-¹⁹F coupling), indicated by "(d)" for

doublet and an approximate coupling constant J in Hz.

Table 3: Predicted IR Absorption Data (Solid, KBr or
ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Broad
N-H stretching (asymmetric

and symmetric)

3100-3000 Medium to Weak Aromatic C-H stretching

1650-1600 Strong
C=N stretching and N-H

bending

1600-1450 Medium to Strong Aromatic C=C stretching

1350-1250 Strong C-N stretching

1250-1150 Strong C-F stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Assignment

163 High [M]⁺ (Molecular Ion)

146 Medium [M-NH]⁺

136 Medium [M-HCN]⁺

119 Medium [M-HCN-NH]⁺

92 Medium [C₆H₄F]⁺

Note: The molecular ion is expected to be prominent due to the aromatic nature of the

compound. Fragmentation will likely involve the loss of small neutral molecules like HCN and

radicals from the amine group.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols suitable for a solid organic compound like 5-Fluoroquinazolin-4-amine.

NMR Spectroscopy
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Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoroquinazolin-4-amine in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be

used.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra internally to the residual solvent

peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small, representative amount of the solid 5-Fluoroquinazolin-
4-amine sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrument-related absorptions.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

then collect the sample spectrum.

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by gas chromatography (if the compound is

sufficiently volatile and thermally stable).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. High-resolution mass spectrometry can be used to

determine the elemental composition of the ions.

Visualizations
Chemical Structure and NMR Assignments
Caption: Structure of 5-Fluoroquinazolin-4-amine with key atoms labeled for NMR

assignments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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